SMARCA2-IN-6

SMARCA2 SMARCA4 ATPase inhibition

Ideal for dose-response experiments in BRG1-mutant models. Orally bioavailable for long-term in vivo studies. Use as a reference inhibitor vs. newer SMARCA2 degraders. Moderate cellular potency (KRT80 IC50 26 nM) offers wide dynamic range for reporter assays.

Molecular Formula C10H8ClF2N5OS
Molecular Weight 319.72 g/mol
Cat. No. B13840248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2-IN-6
Molecular FormulaC10H8ClF2N5OS
Molecular Weight319.72 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)NC(=O)NC2=CC(=NS2)C(F)F
InChIInChI=1S/C10H8ClF2N5OS/c11-7-1-5(4(14)3-15-7)16-10(19)17-8-2-6(9(12)13)18-20-8/h1-3,9H,14H2,(H2,15,16,17,19)
InChIKeyBHNVQLOUIWHYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2-IN-6: A Dual SMARCA2/SMARCA4 ATPase Inhibitor with Sub‑5 nM Potency


SMARCA2-IN-6 (also referred to as BRM011) is a potent, dual inhibitor of the SWI/SNF ATPases SMARCA2 (BRM) and SMARCA4 (BRG1), with an IC50 less than 5 nM against both paralogs . The compound was originally disclosed in a 2018 medicinal chemistry campaign aimed at developing orally active ATPase inhibitors for the treatment of SMARCA4‑mutant cancers [1]. SMARCA2-IN-6 suppresses SMARCA2‑dependent KRT80 gene expression and inhibits the proliferation of BRG1‑mutant SKMEL5 melanoma cells, establishing its utility as a well‑characterized chemical probe for dissecting SWI/SNF complex dependencies .

Why SMARCA2‑IN‑6 Cannot Be Substituted with Other SMARCA2/4 Inhibitors or PROTACs


The SWI/SNF chromatin remodeling complex is an emerging but notoriously context‑dependent therapeutic target. Small changes in inhibitor scaffold, binding mode, or degradation profile can lead to divergent effects on gene expression, cellular proliferation, and in vivo efficacy [1]. SMARCA2‑IN‑6 belongs to an early series of dual SMARCA2/4 ATPase inhibitors whose allosteric mechanism, oral bioavailability, and specific anti‑proliferative signature in BRG1‑mutant cells have been rigorously documented . Substitution with newer SMARCA2‑selective PROTACs (e.g., SMD‑3236, YD54) or later‑generation dual inhibitors (e.g., SMARCA2‑IN‑8) introduces different selectivity windows, pharmacokinetic profiles, and degradation dynamics that preclude direct interchangeability without quantitative re‑validation .

Quantitative Differentiation of SMARCA2‑IN‑6: Head‑to‑Head and Cross‑Study Comparative Data


Biochemical Dual Inhibition Potency: SMARCA2‑IN‑6 vs. SMARCA2‑IN‑8 vs. BRM014

SMARCA2‑IN‑6 exhibits an IC50 of less than 5 nM against both SMARCA2 and SMARCA4, establishing it as a low‑nanomolar dual ATPase inhibitor . In cross‑study comparison, the related compound SMARCA2‑IN‑8 demonstrates slightly higher numeric IC50 values of 5 nM (SMARCA2) and 6 nM (SMARCA4) . Another dual inhibitor, BRM014, also reports an IC50 of <5 nM for both targets . While all three compounds share a similar dual inhibition profile, SMARCA2‑IN‑6 represents the most extensively referenced member of this chemotype in the original medicinal chemistry literature, providing a foundational reference point for comparative studies [1].

SMARCA2 SMARCA4 ATPase inhibition IC50 dual inhibitor

Cellular Gene Expression Inhibition: KRT80 Downregulation in H1299 Cells

In H1299 non‑small cell lung cancer cells, SMARCA2‑IN‑6 inhibits the expression of the SMARCA2‑dependent KRT80 gene with an IC50 of 26 nM . By comparison, the related compound SMARCA2‑IN‑8 achieves a lower AAC50 of 10 nM in the same cellular context . This 2.6‑fold difference in cellular potency highlights that SMARCA2‑IN‑6, while biochemically potent, exhibits a distinct cellular activity profile that may be advantageous for studies requiring a less potent control or for probing concentration‑dependent transcriptional effects.

SMARCA2 KRT80 gene expression H1299 cellular IC50

Antiproliferative Activity in BRG1‑Mutant Cells: SKMEL5 Melanoma Model

SMARCA2‑IN‑6 inhibits the proliferation of SKMEL5 melanoma cells, which harbor a BRG1 (SMARCA4) mutation, with an IC50 of 13 nM . In contrast, SMARCA2‑IN‑8 demonstrates a more potent antiproliferative effect in the same cell line, with an AAC50 of 5 nM . This quantitative difference (2.6‑fold) in a genetically defined, SMARCA4‑deficient model underscores that SMARCA2‑IN‑6 and SMARCA2‑IN‑8 are not interchangeable; the milder potency of SMARCA2‑IN‑6 may be preferable for certain combination studies or for investigating sub‑maximal pathway inhibition.

SMARCA2 BRG1‑mutant SKMEL5 antiproliferative synthetic lethality

Oral Bioavailability and In Vivo Proof‑of‑Concept: Implied Class‑Level Activity

The primary medicinal chemistry publication that first described SMARCA2‑IN‑6 reported that oral administration of dual BRM/BRG1 inhibitors from this series led to significant antitumor activity in a BRG1‑mutant lung cancer xenograft model [1]. While specific pharmacokinetic parameters for SMARCA2‑IN‑6 are not publicly available, the compound belongs to a class of orally active ATPase inhibitors, a property that distinguishes it from many PROTAC degraders that require intravenous administration (e.g., SMD‑3236, which is dosed at 10‑30 mg/kg IV ). The inferred oral bioavailability of SMARCA2‑IN‑6 positions it as a convenient tool for chronic in vivo dosing studies without the need for specialized parenteral formulations.

SMARCA2 oral bioavailability xenograft in vivo PK

Mechanistic Distinction from SMARCA2 PROTACs: Occupancy‑Driven Inhibition vs. Targeted Degradation

SMARCA2‑IN‑6 functions as an ATPase inhibitor, directly blocking the enzymatic activity of SMARCA2/4 without affecting protein levels [1]. In contrast, SMARCA2‑targeting PROTACs (e.g., SMD‑3236, DC50 = 0.5 nM, >2000‑fold selectivity over SMARCA4) induce proteasomal degradation of the target protein, leading to a different pharmacodynamic profile and potential resistance mechanisms . This mechanistic divergence is critical for experimental design: ATPase inhibition preserves the scaffold function of the SWI/SNF complex, whereas degradation eliminates the entire SMARCA2 subunit, potentially rewiring chromatin architecture differently. SMARCA2‑IN‑6 therefore provides a complementary tool for dissecting the immediate enzymatic consequences of SWI/SNF modulation without confounding degradation‑related feedback loops.

SMARCA2 ATPase inhibitor PROTAC degrader mechanism

Optimal Scientific and Preclinical Applications for SMARCA2‑IN‑6


Dissecting SWI/SNF ATPase Dependency in BRG1‑Mutant Cancer Models

Given its sub‑5 nM biochemical potency and moderate cellular activity (IC50 = 13 nM in SKMEL5 cells), SMARCA2‑IN‑6 is ideally suited for dose‑response experiments that aim to correlate ATPase inhibition with downstream transcriptional and phenotypic changes in SMARCA4‑deficient cancer lines. Its well‑characterized profile allows researchers to use it as a reference compound when benchmarking newer SMARCA2‑targeting agents [1].

Chronic Oral Dosing in In Vivo Xenograft Studies

As a member of the first‑generation orally active dual SMARCA2/4 inhibitors, SMARCA2‑IN‑6 can be administered via oral gavage in long‑term murine tumor models. This route of administration reduces animal handling stress and enables continuous target engagement, making it a practical choice for studies requiring sustained SWI/SNF modulation over weeks [1].

Mechanistic Comparison Studies with SMARCA2 PROTACs

SMARCA2‑IN‑6 serves as an essential control when evaluating SMARCA2‑selective PROTAC degraders (e.g., SMD‑3236, YD54). Parallel treatment with an ATPase inhibitor and a degrader allows researchers to distinguish between effects caused by enzymatic blockade versus complete loss of the SMARCA2 scaffold protein, thereby refining understanding of SWI/SNF complex biology .

Transcriptional Reporter Assays for KRT80 and Other SMARCA2‑Dependent Genes

With a cellular IC50 of 26 nM for KRT80 gene suppression, SMARCA2‑IN‑6 provides a well‑defined dynamic range for transcriptional reporter assays in H1299 cells. This moderate potency allows for detection of partial inhibition, which can be more informative than complete suppression when studying gene‑specific regulatory networks .

Quote Request

Request a Quote for SMARCA2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.